molecular formula C16H16FNO4S B13555402 2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate

2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate

Cat. No.: B13555402
M. Wt: 337.4 g/mol
InChI Key: QVWATTKTAUWTAX-UHFFFAOYSA-N
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Description

2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate is a chemical compound with the molecular formula C16H16FNO4S and a molecular weight of 337.3659 . This compound is known for its unique structure, which includes a phenylpropyl group, a carbamoyl group, and a sulfurofluoridate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate involves several steps. One common method includes the reaction of 3-phenylpropylamine with phenyl isocyanate to form the intermediate 2-[(3-phenylpropyl)carbamoyl]phenylamine. This intermediate is then reacted with sulfur tetrafluoride to yield the final product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16FNO4S

Molecular Weight

337.4 g/mol

IUPAC Name

1-fluorosulfonyloxy-2-(3-phenylpropylcarbamoyl)benzene

InChI

InChI=1S/C16H16FNO4S/c17-23(20,21)22-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)

InChI Key

QVWATTKTAUWTAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2OS(=O)(=O)F

Origin of Product

United States

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